Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride
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Overview
Description
Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine atoms, a diethylamino group, and a methyl group attached to the acetanilide core. It is commonly used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride typically involves multiple steps, starting with the bromination of acetanilide. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The diethylamino group is introduced through a substitution reaction, where diethylamine reacts with the brominated intermediate. The final step involves the methylation of the compound, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The diethylamino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the bromine atoms may enhance the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dibromophenyl)acetamide
- 2,6-Dibromo-2-(diethylamino)-p-acetotoluidide hydrochloride
- 2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide
Uniqueness
Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine atoms and a diethylamino group makes it particularly versatile in various chemical reactions and research applications.
This detailed article provides a comprehensive overview of Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
77966-70-2 |
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Molecular Formula |
C13H19Br2ClN2O |
Molecular Weight |
414.56 g/mol |
IUPAC Name |
[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H18Br2N2O.ClH/c1-4-17(5-2)8-12(18)16-13-10(14)6-9(3)7-11(13)15;/h6-7H,4-5,8H2,1-3H3,(H,16,18);1H |
InChI Key |
LATRIXVLHRLHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1Br)C)Br.[Cl-] |
Origin of Product |
United States |
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